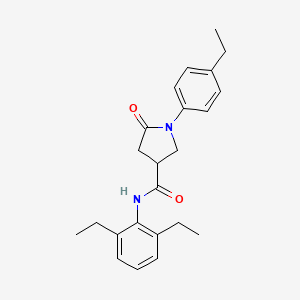![molecular formula C21H26ClN5O B4959784 2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4959784.png)
2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures similar to the one , often involves the nucleophilic attack of amines on halogenated or activated pyrimidine intermediates. A notable example includes the synthesis of 4-piperazinopyrimidines bearing a methylthio substituent, highlighting the versatility and chemical reactivity of the pyrimidine core when reacted with piperazine derivatives (Mattioda et al., 1975). This method may provide insights into the synthetic approach for producing the target compound, showcasing the importance of isomeric separation and functional group manipulation.
Molecular Structure Analysis
Structural studies of pyrimidine derivatives, including NMR and X-ray diffraction, reveal the conformation and electronic distribution within the molecule. For instance, the structural elucidation of pyrido[1,2-c]pyrimidine derivatives shows the planarity of the pyrimidine fragment and its electronic interactions, suggesting similar structural characteristics for our compound of interest (Pisklak et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives is influenced by the electronic nature and position of substituents, affecting their pharmacological properties and interactions with biological targets. The synthesis and reactivity of various pyrimidine analogs, including the introduction of different substituents, illustrate the compound's versatility in undergoing nucleophilic substitutions and other chemical transformations (Makarov et al., 1994).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application in synthesis and pharmaceutical formulation. Investigations into the crystal and molecular structures of analogous pyrimidine compounds, through X-ray diffraction and computational methods, offer insights into the physical characteristics that can be expected for our compound (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in biological systems and its potential as a pharmacological agent. The synthesis and pharmacological screening of pyrimidine derivatives reveal the influence of the piperazine and pyrimidine rings on the molecule's overall chemical behavior and its interactions with biological targets (Ashimori et al., 1991).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c1-16-15-19(25-9-3-2-4-10-25)24-21(23-16)27-13-11-26(12-14-27)20(28)17-5-7-18(22)8-6-17/h5-8,15H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSNCNZMBVTNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4959703.png)
![1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine](/img/structure/B4959708.png)

![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4959737.png)
![11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959741.png)

![2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4959757.png)
![5-acetyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B4959770.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4959774.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)

![1,8-dibromo-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4959793.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959795.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959803.png)